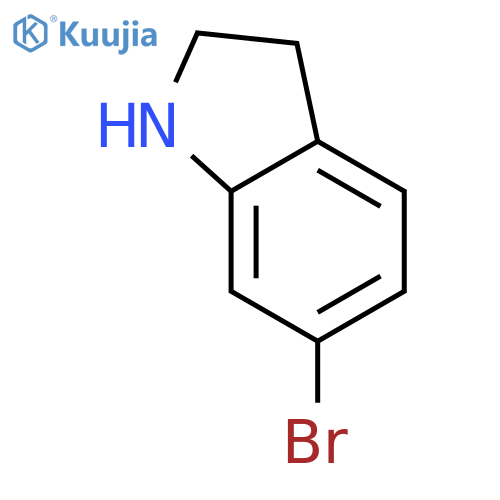

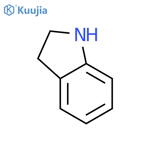

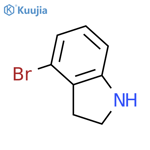

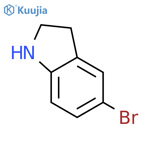

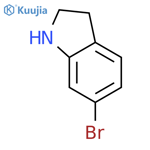

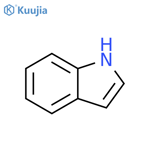

Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids

,

New Journal of Chemistry,

1987,

11(8-9),

605-9